molecular formula C16H15N3O2S B11635707 3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11635707
M. Wt: 313.4 g/mol
InChI Key: PHEMGYXVRBWIPE-GZTJUZNOSA-N
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Description

3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves the condensation of 1-methyl-2-(4-methylbenzylidene)hydrazine with 1,2-benzothiazole 1,1-dioxide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted benzothiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology

This compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its role as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research has focused on developing new drugs that target specific diseases, leveraging the compound’s ability to modulate biological targets.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar core features but lacking the hydrazinyl and benzylidene groups.

    1,2-Benzothiazole 1,1-dioxide: Shares the benzothiazole core but without the hydrazinyl and benzylidene modifications.

    4-Methylbenzylidenehydrazine: Contains the benzylidenehydrazine moiety but lacks the benzothiazole core.

Uniqueness

3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is unique due to the combination of its benzothiazole core with the hydrazinyl and benzylidene groups. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H15N3O2S/c1-12-7-9-13(10-8-12)11-17-19(2)16-14-5-3-4-6-15(14)22(20,21)18-16/h3-11H,1-2H3/b17-11+

InChI Key

PHEMGYXVRBWIPE-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N(C)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C=NN(C)C2=NS(=O)(=O)C3=CC=CC=C32

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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